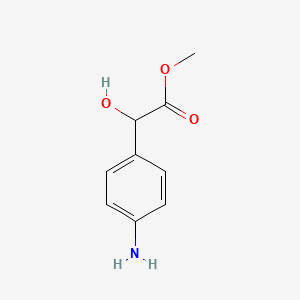

methyl 2-(4-aminophenyl)-2-hydroxyacetate

Description

Contextualization within the Class of Amino- and Hydroxyl-Functionalized Aromatic Esters

Methyl 2-(4-aminophenyl)-2-hydroxyacetate belongs to a significant class of organic molecules known as amino- and hydroxyl-functionalized aromatic esters. These compounds are characterized by the presence of an aromatic ring substituted with at least one amino group (-NH2), one hydroxyl group (-OH), and an ester group (-COOR). This combination of functional groups imparts a unique blend of chemical properties, making them versatile reagents in organic synthesis. evitachem.comsolubilityofthings.com

The amino group provides basicity and nucleophilicity, while the hydroxyl group can act as a hydrogen bond donor and a nucleophile. solubilityofthings.com The aromatic ring offers a stable scaffold that can be further modified through various electrophilic and nucleophilic substitution reactions. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or converted to other functional groups, adding to the synthetic utility of these molecules. solubilityofthings.com The interplay of these functionalities allows for a wide range of chemical transformations, making this class of compounds valuable in the construction of diverse molecular architectures.

Significance as a Chiral Building Block in Organic Synthesis

One of the most critical applications of this compound is its use as a chiral building block in asymmetric synthesis. biosynth.comambeed.com Chirality, or "handedness," is a fundamental property in many biologically active molecules, where only one of a pair of enantiomers (non-superimposable mirror images) exhibits the desired therapeutic effect. The central carbon atom bonded to the hydroxyl group, the aminophenyl group, the ester group, and a hydrogen atom in this compound is a stereocenter. This means the molecule can exist as two distinct enantiomers, (R)- and (S)-methyl 2-(4-aminophenyl)-2-hydroxyacetate. nih.govbldpharm.com

The ability to introduce a specific stereochemistry is paramount in drug discovery and development. Utilizing enantiomerically pure forms of this compound allows chemists to construct complex target molecules with precise three-dimensional arrangements. This is often achieved through methods like chiral resolution, where a racemic mixture (an equal mixture of both enantiomers) is separated into its individual components. wikipedia.orgnih.gov Techniques such as the formation of diastereomeric salts with a chiral resolving agent or enzymatic resolution are commonly employed for this purpose. wikipedia.orgwhiterose.ac.ukresearchgate.net The availability of both enantiomers of this compound significantly expands its utility in the synthesis of a wide array of chiral pharmaceuticals and other specialty chemicals. mdpi.commdpi.com

Historical Overview of its Research and Synthetic Utility Development

While a detailed historical timeline for this compound is not extensively documented in readily available literature, its emergence is closely tied to the broader development of synthetic methodologies for α-amino acids and their derivatives. The synthesis of α-amino esters, in general, has been a focus of organic chemistry for many decades due to their importance in peptide synthesis and as precursors to various pharmaceuticals. organic-chemistry.org

Early methods for synthesizing related compounds often involved multi-step processes with moderate yields. Over time, advancements in synthetic organic chemistry have led to more efficient and stereoselective routes. The development of catalytic asymmetric synthesis and enzymatic methods has been particularly impactful, allowing for the production of enantiomerically pure compounds like the individual enantiomers of this compound with high efficiency. nih.gov The increasing demand for chiral building blocks in the pharmaceutical and fine chemical industries has driven the continuous refinement of synthetic strategies for this and related molecules.

Key Structural Features and Their Implications for Synthetic Manipulation

The synthetic versatility of this compound stems directly from its key structural features. Each functional group presents opportunities for specific chemical transformations:

The Amino Group (-NH₂): This primary aromatic amine is a versatile functional handle. It can be acylated to form amides, alkylated, or used in diazotization reactions to introduce a wide range of other functional groups. Its presence also influences the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions.

The Hydroxyl Group (-OH): The secondary alcohol functionality can be oxidized to a ketone, esterified, or etherified. Its ability to participate in hydrogen bonding also influences the molecule's physical properties and interactions with other molecules.

The Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The carboxylic acid can then be converted into other derivatives such as acid chlorides, amides, or other esters.

The Aromatic Ring: The phenyl ring provides a rigid scaffold and can undergo various substitution reactions, allowing for the introduction of additional functional groups to tailor the molecule's properties.

The Chiral Center: As previously discussed, the stereogenic center is arguably the most significant feature for its application as a chiral building block, enabling the synthesis of stereochemically defined products.

These reactive sites can be manipulated selectively, often with the use of protecting groups, to achieve complex molecular architectures. This multi-functionality makes this compound a valuable and adaptable tool in the arsenal (B13267) of synthetic organic chemists.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | biosynth.comchemscene.com |

| Molecular Weight | 181.19 g/mol | biosynth.comchemscene.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 182918-73-6 | biosynth.comchemsrc.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, protect from light | sigmaaldrich.comchemsrc.com |

| SMILES | COC(=O)C(C1=CC=C(C=C1)N)O | biosynth.comuni.lu |

| InChI Key | GAMGLCCWIJAQFS-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMGLCCWIJAQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182918-73-6 | |

| Record name | methyl 2-(4-aminophenyl)-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 4 Aminophenyl 2 Hydroxyacetate

Established Direct Synthesis Routes

Direct synthesis routes typically begin with precursors that already contain the core phenylacetate (B1230308) framework. These methods involve key transformations to introduce the required amino and hydroxyl functional groups.

Reductive Transformations of Nitro-Substituted Precursors

A common and efficient strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This pathway commences with methyl 2-hydroxy-2-(4-nitrophenyl)acetate, which is then converted to the target compound via a reduction reaction. The nitro group serves as a stable precursor that can be carried through several synthetic steps before its conversion to the more reactive amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of chemoselectivity, reaction conditions, and cost. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. google.com Alternative methods include the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid (the Béchamp reduction), or tin(II) chloride. nih.gov More modern, metal-free approaches have also been developed, utilizing reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) in water, which offers mild conditions and high functional group tolerance. nih.govorganic-chemistry.org

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Key Advantages |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature, 1-4 atm H₂ | Clean reaction, high yield, catalyst is recyclable. |

| Fe, HCl/CH₃COOH | Ethanol/Water, Reflux | Inexpensive, widely used in industry. |

| SnCl₂·2H₂O | Ethyl Acetate (B1210297), Room Temperature or Reflux | Mild conditions, good for laboratory scale. |

| B₂(OH)₄ | Water, Room Temperature | Metal-free, mild conditions, high chemoselectivity. nih.govorganic-chemistry.org |

Esterification and Transesterification Strategies

The methyl ester functionality of the target molecule is commonly introduced via Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 2-(4-aminophenyl)-2-hydroxyacetic acid (also known as 4-aminomandelic acid), with an excess of methanol. Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used as catalysts. masterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the formation of the ester, methanol is often used as the solvent to ensure it is present in large excess. tamu.edu The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A subsequent nucleophilic attack by the methanol molecule leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the final ester product. masterorganicchemistry.comyoutube.com

Table 2: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Alcohol | Methanol (large excess) | Acts as both reactant and solvent to shift equilibrium. tamu.edu |

| Catalyst | Concentrated H₂SO₄ or TsOH | Protonates the carbonyl group to activate it for nucleophilic attack. masterorganicchemistry.com |

| Temperature | Reflux | Increases the reaction rate. tamu.edu |

| Work-up | Neutralization with a weak base (e.g., NaHCO₃) | Removes the acid catalyst and any unreacted carboxylic acid. |

Direct Functionalization Approaches on Related Scaffolds

Another synthetic avenue involves the direct functionalization of more readily available scaffolds. One plausible route begins with methyl 4-aminophenylacetate. The key step in this approach is the α-hydroxylation of the ester, introducing the hydroxyl group at the carbon adjacent to the carbonyl group. This can be achieved using various oxidizing agents, often requiring the formation of an enolate intermediate with a strong base like lithium diisopropylamide (LDA), followed by reaction with an electrophilic oxygen source such as a peroxide or N-sulfonyloxaziridine.

Alternatively, a direct amination of a pre-existing α-hydroxy ester scaffold, such as methyl mandelate (B1228975), represents a more challenging yet direct approach. While the direct substitution of a hydroxyl group with an amine is difficult, specialized methods have been developed for similar transformations. For instance, TiCl₄-mediated reactions have been shown to facilitate the direct amination of α-hydroxy amides, suggesting potential applicability to α-hydroxy esters under specific conditions. nih.gov However, this route is less common due to challenges in selectivity and reaction conditions.

Stereoselective and Enantioselective Synthesis of Chiral Isomers

Methyl 2-(4-aminophenyl)-2-hydroxyacetate possesses a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in a single enantiomer, methods for their stereoselective synthesis are of paramount importance. williams.edu

Asymmetric Catalysis in C-C or C-O Bond Formation

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. nih.gov For α-hydroxy esters, a primary method is the asymmetric reduction of the corresponding α-keto ester, in this case, methyl 2-(4-aminophenyl)-2-oxoacetate. This reduction can be accomplished using chiral catalysts that facilitate the stereoselective addition of a hydride to the ketone.

Both transition-metal catalysts and biocatalysts (enzymes) are effective for this purpose. Chiral ruthenium or rhodium complexes with ligands like BINAP are well-known for the asymmetric hydrogenation of ketones. scilit.com Alternatively, ketoreductase enzymes offer exceptional levels of enantioselectivity under mild, environmentally benign conditions. google.com These enzymes, often dependent on a cofactor like NAD(P)H, can be selected to produce either the (R) or (S) enantiomer of the α-hydroxy ester with high optical purity. google.com

Table 3: Approaches in Asymmetric Catalysis for α-Hydroxy Ester Synthesis

| Catalytic System | Precursor | Description | Selectivity |

|---|---|---|---|

| Chiral Metal Catalysts (e.g., Ru-BINAP) + H₂ | α-Keto ester | Homogeneous catalysis for asymmetric hydrogenation. scilit.com | High enantiomeric excess (ee) is often achievable. |

| Ketoreductases (KREDs) + Cofactor (NADPH) | α-Keto ester | Biocatalytic reduction offering high specificity. google.com | Excellent ee (>99%) is common. |

Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a robust and predictable method for controlling stereochemistry. wikipedia.orgnumberanalytics.com In this approach, an achiral substrate is temporarily attached to a single-enantiomer chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent reaction to occur on one face of the molecule, leading to the formation of one diastereomer in preference to the other. researchgate.netresearchgate.net

A widely used class of chiral auxiliaries for this purpose are the Evans oxazolidinones. williams.eduyoutube.com The synthesis could proceed by first acylating an Evans auxiliary with a glyoxylic acid derivative. The resulting N-acyl oxazolidinone can then react with a 4-aminophenyl nucleophile (e.g., a Grignard reagent, requiring protection of the amino group). The bulky substituents on the chiral auxiliary sterically block one face of the enolate, forcing the incoming nucleophile to attack from the opposite face with high diastereoselectivity. uwindsor.ca After the key bond-forming step, the chiral auxiliary is cleaved under mild conditions, yielding the enantiomerically enriched α-hydroxy acid, which can then be esterified to give the final product. The auxiliary can often be recovered and reused. williams.edu

Table 4: Steps in a Chiral Auxiliary-Mediated Synthesis

| Step | Description | Purpose |

|---|---|---|

| 1. Attachment | The achiral substrate is covalently bonded to the chiral auxiliary. | To introduce a chiral element that will direct the stereochemistry. uwindsor.ca |

| 2. Diastereoselective Reaction | A new stereocenter is created under the influence of the auxiliary. | To form predominantly one diastereomer. williams.edu |

| 3. Cleavage | The chiral auxiliary is removed from the product. | To release the desired enantiomerically enriched product and recover the auxiliary. researchgate.net |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution (KR) is a widely used method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other remains unreacted, allowing for their separation. However, a significant drawback of traditional kinetic resolution is that the maximum theoretical yield of the desired enantiomer is limited to 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) has emerged as a powerful alternative. DKR combines the enantioselective reaction of kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, thus achieving a theoretical yield of up to 100%.

For the synthesis of chiral α-hydroxy esters like this compound, DKR typically involves the use of a combination of a biocatalyst (often a lipase) for the stereoselective acylation or deacylation step and a metal-based catalyst for the racemization of the unreacted α-hydroxy ester. Ruthenium complexes are commonly employed as racemization catalysts for secondary alcohols due to their high efficiency under mild conditions that are compatible with enzymatic catalysis.

The general scheme for a lipase-catalyzed DKR of a racemic α-hydroxy ester is depicted below:

Figure 1: General Scheme of Dynamic Kinetic Resolution of a Racemic α-Hydroxy Ester

Racemic-α-hydroxy ester <--(Racemization Catalyst)--> (R)-α-hydroxy ester + (S)-α-hydroxy ester

|

| (Lipase, Acyl Donor)

v

(R)-α-acyloxy ester + (S)-α-hydroxy ester (unreacted)

Key parameters that are crucial for a successful DKR include the compatibility of the enzyme and the racemization catalyst, the reaction solvent, the acyl donor, and the temperature. The choice of lipase (B570770) is critical, with lipases from Candida antarctica (CALB) and Pseudomonas cepacia often showing high enantioselectivity for α-hydroxy esters.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. These approaches utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze key transformations with high enantio-, regio-, and chemoselectivity.

For the synthesis of this compound, two primary enzymatic strategies are particularly relevant: lipase-catalyzed resolution and nitrilase-catalyzed hydrolysis.

Lipase-Catalyzed Resolution:

Lipases are a class of hydrolases that can catalyze the enantioselective acylation, deacylation, or esterification of a wide range of substrates, including α-hydroxy esters. In the context of this compound, a racemic mixture of the compound can be resolved using a lipase in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer in its original form.

For instance, the resolution of mandelic acid esters, which are structurally analogous to the target compound, has been extensively studied. Lipases from Pseudomonas sp. and Penicillium roqueforti have demonstrated high enantioselectivity in the transesterification of methyl mandelate derivatives. researchgate.netresearchgate.netBy carefully selecting the enzyme, solvent, and acyl donor, it is possible to obtain both enantiomers with high optical purity.

Table 1: Examples of Lipase-Catalyzed Resolution of Mandelic Acid Esters This table is illustrative and based on data for analogous compounds.

| Enzyme Source | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product |

| Pseudomonas cepacia | Methyl mandelate | Vinyl acetate | Toluene | >99% (R-acetate) |

| Candida antarctica Lipase B | Ethyl mandelate | Isopropenyl acetate | Hexane | >98% (S-ester) |

| Penicillium roqueforti | Methyl p-chloromandelate | Butanol (deacylation) | Isopropyl ether | >97% (S-acid) |

Nitrilase-Catalyzed Synthesis:

An alternative biocatalytic route involves the use of nitrilases. These enzymes catalyze the direct hydrolysis of a nitrile group to a carboxylic acid. An enantioselective nitrilase can be used to convert a prochiral cyanohydrin precursor, such as 4-aminomandelonitrile, into the corresponding α-hydroxy acid with high enantiopurity. Subsequent esterification would then yield the desired this compound.

This approach is particularly attractive from a green chemistry perspective as it often proceeds in aqueous media under mild conditions and avoids the use of toxic reagents like cyanide in excess. The development of robust nitrilases with high activity and selectivity towards functionalized mandelonitriles is an active area of research.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is essential for the development of sustainable and economically viable synthetic processes. For the production of this compound, several key areas of green chemistry are of particular importance.

The choice of solvents and reaction conditions significantly impacts the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The development of synthetic routes that utilize greener solvents or even solvent-free conditions is a primary goal.

For enzymatic reactions, water is the natural solvent and its use is highly desirable. However, the low solubility of many organic substrates in water can be a limitation. To address this, biphasic systems, deep eutectic solvents, or ionic liquids are being explored as alternative reaction media. For instance, running lipase-catalyzed resolutions in non-polar organic solvents like heptane, which has a better environmental profile than many other organic solvents, is a common strategy. Solvent-free conditions, where the liquid substrate itself acts as the solvent, represent an ideal scenario from a green chemistry perspective. researchgate.net

The discovery and development of highly efficient and recyclable catalysts are central to green chemistry. In the context of synthesizing this compound, this includes both the biocatalysts and the chemical catalysts used in chemoenzymatic routes.

The immobilization of enzymes on solid supports is a key technology for improving their stability and enabling their recovery and reuse over multiple reaction cycles. This not only reduces the cost associated with the enzyme but also simplifies the purification of the product. Various materials, including polymers, silica, and magnetic nanoparticles, have been investigated as supports for lipase immobilization.

For the racemization step in DKR, the development of heterogeneous catalysts that can be easily separated from the reaction mixture is highly desirable. While homogeneous ruthenium complexes are effective, their removal from the final product can be challenging. Research into solid-supported or nanoparticulate racemization catalysts is ongoing to improve the sustainability of DKR processes. The use of naturally occurring and biodegradable catalysts, such as mandelic acid itself acting as an organocatalyst in certain reactions, represents an innovative green approach. sciensage.info

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comReactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste.

In the synthesis of this compound, strategies that maximize atom economy are preferred. For example, a DKR process is more atom-economical than a simple kinetic resolution because it converts all of the starting material into the desired product. Similarly, a direct asymmetric synthesis from a prochiral precursor would have a higher atom economy than a resolution-based approach.

Reaction mass efficiency (RME) is another important metric that provides a more holistic view of the efficiency of a process by considering the masses of all materials used, including solvents and reagents. researchgate.netOptimizing reaction conditions to reduce the amount of solvent, excess reagents, and purification materials will lead to a higher RME and a more sustainable process.

Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Strategies This table provides a conceptual comparison.

| Synthetic Strategy | Atom Economy | Reaction Mass Efficiency (RME) | Key Advantages | Key Disadvantages |

| Kinetic Resolution | Low (max 50%) | Low | Simple to implement | Low theoretical yield, generates waste |

| Dynamic Kinetic Resolution | High | Moderate | High theoretical yield | Requires compatible catalyst pair |

| Asymmetric Synthesis | High | Moderate to High | High atom economy | May require complex catalysts |

| Biocatalytic Synthesis | Varies | Moderate to High | High selectivity, mild conditions | Substrate scope can be limited |

By focusing on these green chemistry principles, the development of synthetic methodologies for this compound can move towards more sustainable, efficient, and environmentally responsible manufacturing processes.

Chemical Reactivity and Transformational Chemistry of Methyl 2 4 Aminophenyl 2 Hydroxyacetate

Reactions Involving the Aromatic Amine Functionality

The primary aromatic amine group in methyl 2-(4-aminophenyl)-2-hydroxyacetate is a versatile functional handle that allows for a wide array of chemical transformations. Its nucleophilicity is central to its reactivity, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation and Sulfonylation for Amide and Sulfonamide Derivatives

The aromatic amine of this compound readily undergoes acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents, respectively. These reactions are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages.

Acylation is typically achieved by reacting the amine with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to neutralize the hydrogen halide byproduct. This transformation converts the primary amine into a secondary amide. The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation follows a similar mechanistic pathway, where the amine reacts with a sulfonyl halide, most commonly a sulfonyl chloride such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. This reaction yields the corresponding sulfonamide. The formation of sulfonamides is a widely utilized transformation in medicinal chemistry. rsc.orgresearchgate.net

The table below illustrates the expected products from the reaction of this compound with various acylating and sulfonylating agents.

| Reagent | Product Name | Product Structure |

| Acetyl chloride | Methyl 2-(4-acetamidophenyl)-2-hydroxyacetate | |

| Benzoyl chloride | Methyl 2-(4-benzamidophenyl)-2-hydroxyacetate | |

| p-Toluenesulfonyl chloride | Methyl 2-hydroxy-2-(4-(tosylamino)phenyl)acetate | |

| Methanesulfonyl chloride | Methyl 2-hydroxy-2-(4-(methylsulfonamido)phenyl)acetate |

Formation of Imines and Schiff Bases

The primary amine functionality of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a reversible reaction, which can often be driven to completion by removing the water formed.

Aromatic aldehydes are common reaction partners due to their reactivity. For instance, the reaction with benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative. The electronic nature of the substituents on the aldehyde can influence the rate of reaction. Electron-withdrawing groups on the aldehyde generally increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine. youtube.com

Below is a table of representative aldehydes and the corresponding imine products that would be formed upon reaction with this compound.

| Aldehyde | Product Name |

| Benzaldehyde | Methyl 2-(4-(benzylideneamino)phenyl)-2-hydroxyacetate |

| 4-Methoxybenzaldehyde | Methyl 2-hydroxy-2-(4-((4-methoxybenzylidene)amino)phenyl)acetate |

| 4-Nitrobenzaldehyde | Methyl 2-hydroxy-2-(4-((4-nitrobenzylidene)amino)phenyl)acetate |

| Cinnamaldehyde | Methyl 2-hydroxy-2-(4-(3-phenylallylideneamino)phenyl)acetate |

Diazotization Reactions and Subsequent Aryl Transformations

The aromatic amine group of this compound can be converted into a diazonium salt through a process known as diazotization. researchgate.net This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. thieme-connect.de

The resulting aryl diazonium salt is a highly valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). This allows for the introduction of a wide variety of substituents onto the aromatic ring through reactions where the diazonium group is displaced.

Sandmeyer and Related Reactions: The diazonium salt can undergo a range of substitution reactions, many of which are catalyzed by copper(I) salts (Sandmeyer reactions). researchgate.netresearchgate.netresearchgate.net These reactions allow for the installation of halides, cyano, and other groups.

Azo Coupling Reactions: The diazonium salt can also act as an electrophile in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. researchgate.netresearchgate.netnih.gov This reaction, known as azo coupling, is the basis for the synthesis of a large class of dyes.

The following table summarizes some of the key transformations of the diazonium salt derived from this compound.

| Reagent(s) | Reaction Name | Product |

| CuCl / HCl | Sandmeyer Reaction | Methyl 2-(4-chlorophenyl)-2-hydroxyacetate |

| CuBr / HBr | Sandmeyer Reaction | Methyl 2-(4-bromophenyl)-2-hydroxyacetate |

| CuCN / KCN | Sandmeyer Reaction | Methyl 2-(4-cyanophenyl)-2-hydroxyacetate |

| H₂O, heat | Hydrolysis | Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |

| Phenol, NaOH | Azo Coupling | Methyl 2-hydroxy-2-(4-((4-hydroxyphenyl)diazenyl)phenyl)acetate |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both an amino group and a hydroxyacetate moiety, presents opportunities for its use as a building block in the synthesis of nitrogen-containing heterocycles.

One plausible, though not explicitly documented for this specific molecule, synthetic route could involve an intramolecular cyclization to form a lactam. For instance, under conditions that favor amidation, the amino group could potentially displace the methoxy (B1213986) group of the ester to form a six-membered cyclic lactam (a derivative of 3,4-dihydroquinoxalin-2-one).

Furthermore, the aromatic amine can participate in intermolecular condensation reactions to form larger heterocyclic systems. For example, in the synthesis of benzimidazoles, an o-phenylenediamine (B120857) is typically condensed with a carboxylic acid or its equivalent. rsc.orgresearchgate.netnih.gov While the subject compound is not a diamine, it could be envisioned to react with other components to build up a heterocyclic ring. For instance, a reaction with a 1,2-dicarbonyl compound, a key step in quinoxaline (B1680401) synthesis, could potentially lead to a more complex heterocyclic structure after initial imine formation. organic-chemistry.orggoogle.com Another potential cyclization could involve a reaction with formaldehyde (B43269) to form a benzoxazine (B1645224) derivative, where both the amino and the hydroxyl group participate.

Reactivity of the Secondary Hydroxyl Functionality

The secondary hydroxyl group on the α-carbon of this compound is another key site for chemical modification, allowing for the introduction of various functional groups through O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For a molecule containing a nucleophilic amino group, chemoselectivity can be a challenge. To achieve selective O-alkylation, the more nucleophilic amino group may need to be protected beforehand, for instance, by acylation. Alternatively, specific reaction conditions that favor O-alkylation can be employed.

O-Acylation: The secondary alcohol can be readily acylated to form an ester. This reaction is typically carried out using an acyl halide or an acid anhydride (B1165640) in the presence of a base. Given the presence of the amino group, selective O-acylation requires conditions that favor reaction at the hydroxyl group over the amino group. This can often be achieved under acidic conditions. For example, treatment with an acyl chloride in trifluoroacetic acid has been shown to be effective for the selective O-acylation of hydroxyamino acids. sciforum.net

The following table provides examples of potential O-alkylation and O-acylation products.

| Reagent | Reaction Type | Product Name |

| Methyl iodide (with prior N-protection) | O-Alkylation | Methyl 2-methoxy-2-(4-aminophenyl)acetate |

| Benzyl (B1604629) bromide (with prior N-protection) | O-Alkylation | Methyl 2-(4-aminophenyl)-2-(benzyloxy)acetate |

| Acetic anhydride | O-Acylation | Methyl 2-acetoxy-2-(4-aminophenyl)acetate |

| Benzoyl chloride | O-Acylation | Methyl 2-(4-aminophenyl)-2-(benzoyloxy)acetate |

Oxidation to Ketone Derivatives

The secondary hydroxyl group in this compound is susceptible to oxidation to yield the corresponding α-keto ester, methyl 2-(4-aminophenyl)-2-oxoacetate. This transformation is a key step in the synthesis of α-keto acids and their derivatives, which are important intermediates in medicinal chemistry and biochemistry.

A variety of oxidizing agents can be employed for this conversion. The choice of reagent often depends on the desired selectivity and reaction scale. Common methods include Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). For instance, the use of PCC in a suitable solvent like dichloromethane (B109758) at room temperature can effectively convert the secondary alcohol to a ketone. The reaction proceeds by the formation of a chromate (B82759) ester, followed by an E2 elimination to give the ketone, water, and a reduced chromium species.

Table 1: Representative Oxidation Conditions for α-Hydroxy Esters

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild oxidant, but chromium-based. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Metal-free, but can be sensitive. |

These oxidation reactions provide a direct pathway to methyl 2-(4-aminophenyl)-2-oxoacetate, a valuable building block for more complex molecular architectures.

Stereoselective Derivatization at the Hydroxyl Group

When this compound is used in its enantiomerically pure form, the stereocenter bearing the hydroxyl group can be leveraged to direct the stereochemical outcome of subsequent reactions. This is a fundamental concept in asymmetric synthesis, where the existing chirality in a molecule influences the creation of new stereocenters.

One common strategy is the attachment of a chiral auxiliary to the hydroxyl group. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control a reaction's stereoselectivity. For example, the hydroxyl group can be acylated with a chiral carboxylic acid or its derivative. The resulting diastereomeric ester can then undergo reactions where the bulky and stereochemically defined auxiliary physically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face.

Prominent examples of chiral auxiliaries that could be coupled to the hydroxyl function include those derived from camphor, amino acids, or oxazolidinones. After the desired stereoselective transformation is complete, the auxiliary can be cleaved, typically by hydrolysis, to reveal the new, enantiomerically enriched product and recover the auxiliary for reuse. This approach is crucial for the synthesis of enantiomerically pure pharmaceuticals and natural products.

Transformations of the Methyl Ester Functionality

The methyl ester group is another key site for chemical modification, offering pathways to carboxylic acids, other esters, and primary alcohols.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-aminophenyl)-2-hydroxyacetic acid.

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. A final acidic workup protonates the carboxylate to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. The reaction is an equilibrium process, and using a large excess of water drives it towards the formation of the carboxylic acid and methanol (B129727).

This hydrolysis is a fundamental transformation, providing access to the parent α-hydroxy acid, which can be used in peptide synthesis or as a precursor for other derivatives.

Transesterification for Diverse Ester Products

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is valuable for modifying the properties of the molecule, for instance, to create esters with different steric or electronic properties. The reaction can be catalyzed by acids or bases.

In a typical acid-catalyzed transesterification, the ester is dissolved in a large excess of the desired alcohol (e.g., ethanol, isopropanol) with a catalytic amount of a strong acid. The excess alcohol serves as both the reactant and the solvent, shifting the equilibrium towards the new ester product. Various catalysts, including Lewis acids and heterogeneous catalysts, have been developed to improve efficiency and selectivity.

Table 2: Common Catalysts for Transesterification

| Catalyst Type | Examples | Reaction Conditions |

|---|---|---|

| Acid Catalysts | H₂SO₄, p-TsOH, Sc(OTf)₃ | Heat, excess alcohol |

| Base Catalysts | NaOR, K₂CO₃, N-Heterocyclic Carbenes (NHCs) | Often at room temperature |

This method allows for the synthesis of a library of ester derivatives from a single precursor, which is useful in structure-activity relationship studies.

Reduction to Alcohol Derivatives

The methyl ester functionality can be reduced to a primary alcohol, converting this compound into 2-(4-aminophenyl)ethane-1,2-diol. This transformation is typically accomplished using powerful reducing agents that can reduce esters, such as lithium aluminum hydride (LiAlH₄).

The reaction is usually carried out in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), under reflux conditions. The hydride reagent delivers two hydride ions to the ester carbonyl group, first forming an aldehyde intermediate which is immediately reduced further to the primary alcohol. A careful aqueous workup is required to quench the excess reducing agent and protonate the resulting alkoxide. This reduction provides access to amino-diol structures, which are important scaffolds in various areas of chemical synthesis.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring is strongly influenced by its substituents. The aminophenyl group of the molecule is amenable to electrophilic substitution, while nucleophilic substitution is generally unfavorable.

Electrophilic Aromatic Substitution (EAS): The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, significantly increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (the sigma complex) formed during the attack by an electrophile. The other substituent, -CH(OH)COOCH₃, is generally considered a deactivating group due to the electron-withdrawing nature of the ester. However, the activating effect of the amino group is dominant and will direct incoming electrophiles primarily to the positions ortho to it (i.e., adjacent to the amino group).

Typical EAS reactions that could be performed include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.

Nucleophilic Aromatic Substitution (SNAr): Standard nucleophilic aromatic substitution, which proceeds through an addition-elimination mechanism via a Meisenheimer complex, is highly unlikely for this substrate. This type of reaction requires two key features: a strong electron-withdrawing group (like a nitro group) on the aromatic ring to stabilize the negative charge of the intermediate, and a good leaving group (like a halide). The phenyl ring of this compound is electron-rich due to the activating amino group and lacks a suitable leaving group, making it deactivated towards nucleophilic attack. Therefore, attempts to displace a hydrogen atom or another group from the ring with a nucleophile under typical SNAr conditions would not be successful.

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, characterized by a series of intramolecular transformations, and multicomponent reactions (MCRs), which involve the simultaneous combination of three or more starting materials, are powerful tools in modern organic synthesis for the efficient construction of complex molecular architectures. The structural features of this compound, namely the presence of a primary aromatic amine, a hydroxyl group, and a methyl ester, suggest its potential utility as a key building block in well-established MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) typically combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. In this context, the primary amine functionality of this compound could readily participate as the amine component. Similarly, the Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, could potentially utilize the hydroxyl or carboxylic acid (after hydrolysis of the ester) moieties of the title compound or its derivatives.

Despite this theoretical potential for creating diverse molecular scaffolds, including precursors to bioactive heterocyclic compounds like benzodiazepines, a thorough search of existing research databases and chemical literature did not yield any specific examples or detailed research findings where this compound has been successfully employed as a reactant in either cascade or multicomponent reactions. Consequently, no data tables detailing reaction conditions, yields, or product characterization for such transformations involving this specific compound can be provided at this time.

The absence of such published data suggests that the practical application of this compound in these advanced synthetic methodologies remains an unexplored area of chemical research. Future investigations may yet uncover its utility in the rapid and efficient synthesis of novel and complex chemical entities.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural elucidation, providing a detailed map of the hydrogen and carbon framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of methyl 2-(4-aminophenyl)-2-hydroxyacetate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, the anticipated chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would be:

Aromatic Protons (H-2', H-6' and H-3', H-5'): The protons on the phenyl ring will appear as two distinct signals due to the substitution pattern. The protons ortho to the amino group (H-3', H-5') are expected to resonate at approximately 6.6-6.8 ppm as a doublet, while the protons meta to the amino group (H-2', H-6') would likely appear at a slightly downfield region of 7.1-7.3 ppm, also as a doublet. The coupling between these adjacent aromatic protons would result in a characteristic AB quartet system.

Methine Proton (H-2): The proton attached to the chiral carbon (C-2) is expected to appear as a singlet around 5.0-5.2 ppm. Its chemical shift is influenced by the adjacent hydroxyl and ester groups.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically broad and its chemical shift is variable, depending on concentration, temperature, and solvent. It is expected to appear in the range of 3.0-5.0 ppm.

Amino Protons (-NH₂): The two protons of the amino group will likely give rise to a broad singlet around 3.5-4.5 ppm. The exact chemical shift can vary with experimental conditions.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to be observed as a sharp singlet at approximately 3.7-3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are anticipated:

Carbonyl Carbon (C-1): The ester carbonyl carbon is the most deshielded and is expected to resonate in the range of 170-175 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals. The carbon bearing the amino group (C-4') is expected around 145-150 ppm. The carbon attached to the hydroxy-ester side chain (C-1') would be in the region of 128-132 ppm. The remaining aromatic carbons (C-2', C-6' and C-3', C-5') are expected to appear between 114 and 130 ppm.

Methine Carbon (C-2): The chiral carbon attached to the hydroxyl group is anticipated to have a chemical shift in the range of 70-75 ppm.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to resonate at approximately 52-54 ppm.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -OCH₃ | ~3.7-3.8 | s | ~52-54 |

| H-2 | ~5.0-5.2 | s | ~70-75 |

| -OH | ~3.0-5.0 | br s | - |

| -NH₂ | ~3.5-4.5 | br s | - |

| H-3', H-5' | ~6.6-6.8 | d | ~114-116 |

| H-2', H-6' | ~7.1-7.3 | d | ~128-130 |

| C-1 | - | - | ~170-175 |

| C-1' | - | - | ~128-132 |

| C-4' | - | - | ~145-150 |

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the aromatic protons on adjacent carbons (H-2'/H-3' and H-5'/H-6'), confirming their connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methine proton (H-2) would correlate with the chiral carbon (C-2), and the methyl protons (-OCH₃) would correlate with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the methyl protons (-OCH₃) to the carbonyl carbon (C-1), and from the methine proton (H-2) to the aromatic carbon C-1' and the carbonyl carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. For a chiral molecule like this compound, NOESY could potentially reveal through-space interactions that help to define the preferred conformation of the side chain relative to the phenyl ring.

Variable temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. This technique is valuable for studying dynamic processes such as conformational changes or restricted bond rotations. For this compound, VT-NMR could be employed to investigate the rotation around the C-1'—C-2 bond. Changes in the line shapes or chemical shifts of the aromatic or side-chain protons as a function of temperature could indicate the presence of different conformers and allow for the determination of the energy barriers between them.

Solid-state NMR (ssNMR) provides structural information on solid materials, which can be different from their solution-state structures. For this compound, ssNMR could be used to study its crystalline form, identify polymorphism (the existence of multiple crystal forms), and understand intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solids.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound, with a molecular formula of C₉H₁₁NO₃, the theoretical exact mass of the protonated molecule ([M+H]⁺) is 182.0817. An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition.

Predicted accurate mass values for various adducts of this compound are provided in the table below.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M-H]⁻ | 180.06662 |

| [M+NH₄]⁺ | 199.10772 |

| [M+K]⁺ | 220.03706 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, electrospray ionization (ESI) in positive ion mode would typically generate a protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of 182.08. Collision-induced dissociation (CID) of this precursor ion reveals a fragmentation pattern characteristic of its structure, dominated by cleavages at the bonds adjacent to the hydroxyl, amine, and ester functional groups.

The primary fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. Key fragmentation events for the [M+H]⁺ ion of this compound would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to the formation of a resonance-stabilized iminium ion.

Loss of methanol (B129727) (CH₃OH): Elimination of the ester methyl group along with the hydroxyl group.

Loss of the methoxycarbonyl radical (•COOCH₃) or formic acid methyl ester (HCOOCH₃): Cleavage of the C-C bond between the chiral center and the ester group.

Decarbonylation (loss of CO): Often occurs after an initial fragmentation, such as the loss of water.

These proposed pathways allow for the structural confirmation of the molecule by correlating the observed product ions with theoretically derived fragments. libretexts.orgnih.gov

Table 1: Proposed MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

|---|---|---|---|

| 182.08 | 164.07 | H₂O | C₉H₁₀NO₂⁺ |

| 182.08 | 122.06 | HCOOCH₃ | C₇H₈NO⁺ |

| 164.07 | 136.08 | CO | C₈H₁₀N⁺ |

Note: The m/z values are based on monoisotopic masses and represent plausible fragmentation pathways. Actual experimental results may vary based on instrument conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The spectra are complementary and together offer a comprehensive vibrational profile of this compound.

The IR spectrum would be characterized by strong absorptions corresponding to polar functional groups. Key expected peaks include:

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ due to the stretching vibrations of the hydroxyl (O-H) and primary amine (N-H) groups, likely broadened by hydrogen bonding.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically found in the 1750-1730 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations would produce several peaks in the 1600-1450 cm⁻¹ range.

C-O Stretching: A strong band for the ester C-O linkage would be visible in the 1300-1100 cm⁻¹ region.

The Raman spectrum would highlight vibrations involving less polar bonds. It would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which often give strong Raman signals. docbrown.infonih.gov

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3400-3200 (Broad) | Weak |

| N-H Stretch | Amine | 3400-3200 (Medium, Doublet) | Weak |

| C-H Stretch | Aromatic | 3100-3000 (Medium) | Strong |

| C-H Stretch | Aliphatic (CH₃) | 2980-2850 (Medium) | Medium |

| C=O Stretch | Ester | 1750-1730 (Strong) | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 (Medium-Strong) | Strong |

| N-H Bend | Amine | 1650-1580 (Medium) | Weak |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

This compound possesses a stereogenic center at the carbon bearing the hydroxyl, amino, phenyl, and ester groups, making it a chiral molecule that exists as a pair of enantiomers (R and S). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is essential for determining the enantiomeric purity and absolute configuration of a sample. wikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum shows positive or negative peaks, known as Cotton effects, in the regions where chromophores absorb light. For this compound, the primary chromophores are the 4-aminophenyl group and the ester carbonyl group. The aromatic ring exhibits electronic transitions in the UV region (typically around 200-280 nm), while the n→π* transition of the carbonyl group appears at a longer wavelength (around 210-240 nm). chempap.org

The sign of the Cotton effect (positive or negative) for a specific electronic transition is directly related to the absolute configuration of the chiral center. The two enantiomers will produce mirror-image CD spectra. Therefore, by comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory) or by comparison with structurally similar compounds of known configuration, the absolute stereochemistry can be assigned.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. An ORD curve displays the magnitude and sign of rotation across a range of wavelengths. In the vicinity of a chromophore's absorption band, the ORD curve will show a characteristic peak and trough, which constitutes the Cotton effect. libretexts.org

A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. scispace.com Similar to CD, the sign of the Cotton effect in an ORD spectrum is indicative of the absolute configuration. ORD and CD are complementary techniques, and together they provide a robust method for the stereochemical analysis of chiral molecules like this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For this compound, a successful crystallographic analysis would also reveal details of the intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing.

Crucially, for a single enantiomer or an enantiomerically enriched sample, X-ray crystallography can be used to determine the absolute configuration without ambiguity. This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The refinement of the Flack parameter, which should converge to a value near 0 for the correct enantiomer and near 1 for the incorrect one, provides a reliable assignment of the R or S configuration at the chiral center. researchgate.net

Table 3: Hypothetical Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit of the crystal |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Defines the molecule's conformation |

| Hydrogen Bonding Network | Details of intermolecular interactions |

Computational and Theoretical Studies of Methyl 2 4 Aminophenyl 2 Hydroxyacetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related properties of a molecule.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of methyl 2-(4-aminophenyl)-2-hydroxyacetate dictates its fundamental chemical properties. A key aspect of this is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, specifically the nitrogen atom and the aromatic ring. This is due to the electron-donating nature of the amino group.

The LUMO, conversely, is the orbital that is most likely to accept electrons, signifying the molecule's electrophilic character. The LUMO is anticipated to be distributed over the methyl acetate (B1210297) portion of the molecule, particularly the carbonyl (C=O) group, which is an electron-withdrawing moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Quantum chemical calculations would provide precise energy values for these orbitals and a visual representation of their distribution across the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Properties

This table illustrates the type of data generated from a typical DFT calculation for molecular orbital analysis. The values are representative and not based on actual published research for this specific molecule.

| Property | Description | Predicted Location/Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | High (e.g., -5.5 eV), indicating good electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Low (e.g., -1.0 eV), indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate (e.g., 4.5 eV), suggesting reasonable stability |

| HOMO Localization | Region of highest electron density in the HOMO | Primarily on the aminophenyl ring and nitrogen atom |

| LUMO Localization | Region of lowest electron density in the LUMO | Primarily on the carbonyl carbon of the ester group |

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and analysis.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are achieved by computing the magnetic shielding tensors for each nucleus. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, the chiral methine proton, the hydroxyl proton, the amino protons, and the methyl protons.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For the target molecule, key predicted vibrations would include the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, and a strong C=O stretch from the ester carbonyl group. Comparing the computed spectrum with an experimental one can confirm the presence of these functional groups.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding UV-Vis absorption spectra. For this compound, the presence of the aminophenyl chromophore would lead to characteristic π → π* transitions. Calculations would predict the wavelength of maximum absorption (λ_max), which is typically influenced by the electronic nature of the substituents on the aromatic ring.

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states.

For instance, in a reaction involving the amino group of this compound (e.g., acylation or alkylation), computational modeling could identify the transition state structure. Analysis of this structure provides insights into the reaction's feasibility and kinetics. By calculating the energy barrier (activation energy) associated with the transition state, one can predict the reaction rate. Computational studies can explore different potential pathways to determine the most favorable mechanism. nih.govmdpi.com

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the conformational flexibility and intermolecular interactions of a molecule over time, often in a solvent environment.

For this compound, MD simulations could reveal the preferred three-dimensional conformations in solution. The molecule has several rotatable bonds, including the C-C bond connecting the stereocenter to the phenyl ring and the C-O bonds of the ester group. MD simulations would track the rotation around these bonds, identifying the most stable, low-energy conformers and the energy barriers between them. This provides a dynamic picture of the molecule's shape and how it might interact with other molecules, such as solvent molecules or a biological receptor.

Structure-Reactivity Relationships and Rational Design Principles

The insights gained from computational studies can be used to establish relationships between a molecule's structure and its chemical reactivity. This is the foundation of rational drug design and catalyst development.

Computational Prediction of Reactivity Profiles

By analyzing the electronic structure, one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound:

The amino group and the ortho/para positions of the phenyl ring are predicted to be the primary sites for electrophilic attack, due to their high electron density (nucleophilic character).

The carbonyl carbon of the ester is the most probable site for nucleophilic attack, due to its partial positive charge (electrophilic character).

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach. While no specific QSAR studies on this molecule were found, such studies on related aminophenyl derivatives have been conducted. nih.govsphinxsai.comresearchgate.net These studies correlate calculated molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) with experimentally observed biological activity or reactivity. This allows for the prediction of the properties of new, unsynthesized derivatives and guides the design of molecules with enhanced characteristics.

In Silico Design of Functionalized Derivatives for Targeted Chemical Transformations

Computational, or in silico, chemistry has emerged as a powerful tool for the rational design of molecules with desired properties, including enhanced reactivity and selectivity for specific chemical transformations. In the context of this compound, in silico methods can be employed to predict how functionalization of the parent molecule will influence its behavior in chemical reactions. This approach allows for the screening of a large number of potential derivatives without the need for extensive experimental synthesis and testing, thereby accelerating the discovery of novel reaction pathways and products.

The core structure of this compound offers several sites for functionalization: the aromatic ring, the amino group, the hydroxyl group, and the ester. Each of these sites can be modified to tune the electronic and steric properties of the molecule, which in turn will affect its reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the nucleophilicity of the amino group and the acidity of the hydroxyl group.

Theoretical Prediction of Reaction Energetics and Pathways

A key aspect of the in silico design process is the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This allows for the calculation of important thermodynamic and kinetic parameters, including reaction energies, activation barriers, and the geometries of transition states. By comparing these parameters for a range of functionalized derivatives, it is possible to identify candidates that are likely to undergo a desired transformation more efficiently.

For example, consider a hypothetical targeted transformation involving the acylation of the amino group. An in silico study might investigate the effect of substituting the phenyl ring with various functional groups on the reaction rate. The results of such a study could be presented in a data table, as shown below.

| Derivative (Substituent at para-position relative to the amino group) | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

|---|---|---|

| -H (Parent Molecule) | 15.2 | -5.8 |

| -CH3 (Electron-Donating) | 14.5 | -6.1 |

| -OCH3 (Electron-Donating) | 14.1 | -6.3 |

| -Cl (Electron-Withdrawing) | 15.9 | -5.5 |

| -NO2 (Strongly Electron-Withdrawing) | 17.1 | -5.1 |

The data in Table 1, while hypothetical, illustrates how in silico calculations can provide quantitative predictions. In this example, the presence of electron-donating groups is predicted to lower the activation energy for acylation, suggesting that these derivatives would be more reactive. Conversely, electron-withdrawing groups are predicted to increase the activation barrier, making the reaction less favorable.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Design of Derivatives for Catalyst Interaction

In silico methods are also invaluable for designing derivatives that can interact effectively with a catalyst. Molecular docking simulations can be used to predict the binding affinity and orientation of a functionalized derivative within the active site of an enzyme or a synthetic catalyst. This allows for the design of derivatives that are pre-organized for the desired chemical transformation, potentially leading to higher reaction rates and selectivities.

For instance, if the goal is to achieve an enantioselective transformation of the chiral center, in silico design could be used to introduce functional groups that create specific interactions with a chiral catalyst. The predicted binding energies for different derivatives could be tabulated to guide the selection of the most promising candidates for synthesis.

| Derivative (Functional Group) | Predicted Binding Energy (kcal/mol) | Key Predicted Interaction |

|---|---|---|

| -OH (Parent Molecule) | -7.5 | Hydrogen bond |

| -O-C(=O)CH3 (Acetyl) | -8.2 | Dipole-dipole |

| -O-CH2-Ph (Benzyl) | -9.1 | π-π stacking |

The hypothetical data in Table 2 suggests that modifying the hydroxyl group could enhance the binding to a catalyst, with a benzyl (B1604629) group providing the strongest interaction in this example.

Role As a Synthetic Intermediate and Precursor in Chemical Synthesis

Building Block for Complex Organic Molecule Synthesis

The inherent structure of methyl 2-(4-aminophenyl)-2-hydroxyacetate makes it an ideal starting point for constructing larger, more complex molecules with specific functionalities and stereochemistry.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound can serve as a precursor to various heterocyclic systems, primarily through reactions involving its aromatic amine and the adjacent α-hydroxy ester group.

One of the most common methods for synthesizing quinoxaline (B1680401) derivatives, for example, involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is not an o-diamine itself, it can be chemically transformed into derivatives suitable for such cyclocondensation reactions. More directly, the existing 4-aminophenyl moiety can react with dicarbonyl compounds under specific conditions to form heterocyclic structures. For instance, condensation reactions between (2-aminophenyl)chalcones and 1,3-diketones are known to form 4-styrylquinolines, highlighting a pathway where an aminophenyl group is a key reactant in forming the quinoline (B57606) ring system. nih.govnih.gov

Similarly, benzimidazoles are typically synthesized by the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid. uni-muenchen.derdd.edu.iq The 4-aminophenyl group of the title compound can be a precursor to the necessary o-phenylenediamine structure through further synthetic modifications, or it can react directly with other reagents. For instance, 2-(4-aminophenyl)-benzimidazole has been synthesized by reacting o-phenylenediamine with p-aminobenzoic acid, a molecule structurally related to the title compound, demonstrating the utility of the aminophenyl moiety in forming the benzimidazole (B57391) core. morressier.comresearchgate.netscilit.com

The synthesis of various heterocyclic compounds often starts from amino acid esters, which undergo reactions like hydrazinolysis to form hydrazides, key intermediates for pyrazoles and other heterocycles. rdd.edu.iqnih.gov This highlights a potential pathway for utilizing this compound in heterocyclic synthesis.

Table 1: Potential Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | General Synthetic Precursor(s) | Plausible Role of this compound |

|---|---|---|

| Quinoxalines | o-Phenylenediamine + 1,2-Dicarbonyl Compound | Derivative of the aminophenyl group acts as the diamine component. |

| Benzimidazoles | o-Phenylenediamine + Aldehyde/Carboxylic Acid | The aminophenyl moiety serves as a key structural component. |